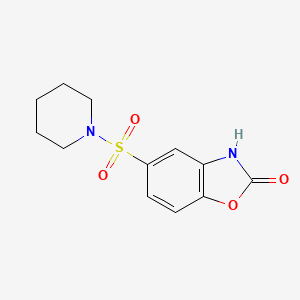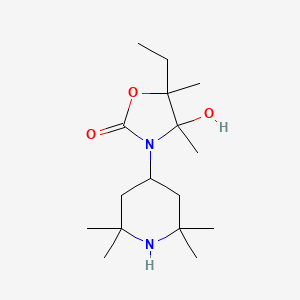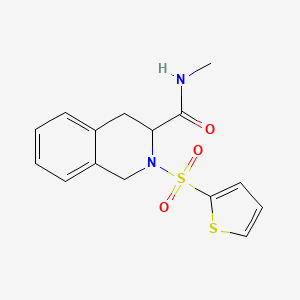![molecular formula C30H23BrN4OS B14947933 [8-(4-Bromophenyl)-1,6-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl](phenyl)methanone](/img/structure/B14947933.png)
[8-(4-Bromophenyl)-1,6-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-Bromophenyl)-1,6-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-ylmethanone is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of bromophenyl, diphenyl, and thia-aza groups, making it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Bromophenyl)-1,6-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-ylmethanone typically involves multi-step organic reactions. One common approach includes:
- Formation of the Spirocyclic Core : This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts such as palladium or copper.
- Introduction of Functional Groups : The bromophenyl and diphenyl groups are introduced through substitution reactions, often using reagents like bromobenzene and phenylboronic acid.
- Final Assembly : The thia-aza moiety is incorporated through a series of condensation reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 8-(4-Bromophenyl)-1,6-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-ylmethanone undergoes various chemical reactions, including:
- Oxidation : This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
- Reduction : Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
- Substitution : Halogenation, nitration, and sulfonation are common substitution reactions, often using reagents like halogens, nitric acid, and sulfuric acid, respectively.
- Oxidizing Agents : Potassium permanganate, chromium trioxide.
- Reducing Agents : Lithium aluminum hydride, sodium borohydride.
- Substitution Reagents : Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
科学的研究の応用
8-(4-Bromophenyl)-1,6-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-ylmethanone has a wide range of applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
- Biology : Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
- Medicine : Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
- Industry : Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 8-(4-Bromophenyl)-1,6-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-ylmethanone involves its interaction with specific molecular targets and pathways:
- Molecular Targets : The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
- Pathways Involved : It can influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds:
- 8-(4-Chlorophenyl)-1,6-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-ylmethanone
- 8-(4-Fluorophenyl)-1,6-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-ylmethanone)
Uniqueness: 8-(4-Bromophenyl)-1,6-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-ylmethanone stands out due to the presence of the bromophenyl group, which imparts unique chemical reactivity and biological activity compared to its chlorinated and fluorinated analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C30H23BrN4OS |
|---|---|
分子量 |
567.5 g/mol |
IUPAC名 |
[8-(4-bromophenyl)-4,10-diphenyl-1-thia-3,4,9,10-tetrazaspiro[4.5]deca-2,8-dien-2-yl]-phenylmethanone |
InChI |
InChI=1S/C30H23BrN4OS/c31-24-18-16-22(17-19-24)27-20-21-30(34(32-27)25-12-6-2-7-13-25)35(26-14-8-3-9-15-26)33-29(37-30)28(36)23-10-4-1-5-11-23/h1-19H,20-21H2 |
InChIキー |
ABRQQPRUQSIVIM-UHFFFAOYSA-N |
正規SMILES |
C1CC2(N(N=C1C3=CC=C(C=C3)Br)C4=CC=CC=C4)N(N=C(S2)C(=O)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-Chloro-5-trifluoromethyl-phenyl)-5-(5-cyclopropyl-1H-pyrazol-3-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B14947853.png)
![Butan-2-one, 1-[3-(3,3-dimethyl-2-oxo-butylidene)piperazin-2-ylidene]-3,3-dimethyl-](/img/structure/B14947855.png)
![4-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]sulfonyl}aniline](/img/structure/B14947862.png)

![1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(3-nitrophenyl)piperidine-4-carboxamide](/img/structure/B14947868.png)
![Methyl 3-(azepan-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B14947879.png)
![4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile](/img/structure/B14947888.png)
![Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B14947896.png)


![3-benzyl-5-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14947915.png)
![(5Z)-5-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-2-imino-1,3-diphenylimidazolidin-4-one](/img/structure/B14947918.png)
![4-(9,9-Dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate](/img/structure/B14947923.png)

